molecular formula C10H20N6O4 B023588 1,14-Diazido-3,6,9,12-tetraoxatetradecane CAS No. 182760-73-2

1,14-Diazido-3,6,9,12-tetraoxatetradecane

Cat. No. B023588
M. Wt: 288.3 g/mol
InChI Key: QTEOEACEOUNLRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1,14-Diazido-3,6,9,12-tetraoxatetradecane involves complex organic synthesis techniques. For example, the synthesis of related macrocyclic and bicyclic compounds typically requires the cyclization of diamine precursors with appropriate dihalide or ditosylate compounds, followed by azidation steps for introducing azido groups (Rodopoulos et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as hexamethylene triperoxide diamine and diazacyclooctadecane derivatives, reveals intricate details about their geometry, electron distribution, and bond lengths. X-ray diffraction and spectroscopic methods are crucial for determining these structures. For instance, hexamethylene triperoxide diamine exhibits planar coordination around bridgehead nitrogen atoms, demonstrating the potential complexity of related compounds' structures (Schaefer et al., 1985).

Chemical Reactions and Properties

Azido groups in molecules like 1,14-Diazido-3,6,9,12-tetraoxatetradecane are reactive, allowing for further chemical modifications or participation in click chemistry reactions. Studies on similar azido compounds have explored their energetic properties and reactivity, shedding light on the potential chemical behavior of 1,14-Diazido-3,6,9,12-tetraoxatetradecane. The azido-tetrazolo tautomerizations of diazido heteroaromatic compounds, for example, highlight the dynamic nature of azido groups in chemical reactions (Huynh et al., 2005).

Scientific Research Applications

  • Producing Functionalized Large Ring Crown Ethers : It is utilized in producing functionalized large ring crown ethers, which have applications in alkali metal cation complexation. This was reported in the study titled "Functionalized large ring crown ethers" by Son, B., Czech, B., Babb, D. A., & Bartsch, R. (1984) in Tetrahedron Letters (Son, B., Czech, B., Babb, D. A., & Bartsch, R., 1984).

  • Creating Decorated DNA Nanostructures : The compound is used in creating decorated DNA nanostructures with redox-active, conductive nanowire, and fluorescent properties, as described in "Click modification of diazido acridine intercalators: a versatile route towards decorated DNA nanostructures" by Moradpour Hafshejani, S., Watson, S. M. D., Tuite, E., & Pike, A. (2015) in Chemistry (Moradpour Hafshejani, S., Watson, S. M. D., Tuite, E., & Pike, A., 2015).

  • Synthesizing Stable 1H-1,3-Diazepines : This compound is instrumental in synthesizing stable 1H-1,3-diazepines from azido- and tetrazolo-pyridines, yielding high yields as demonstrated in "SYNTHESIS OF 1H- AND 5H-1,3-DIAZEPINES FROM AZIDO- AND TETRAZOLO-PYRIDINES" by Reisinger, A. & Wentrup, C. (1996) in Chemical Communications (Reisinger, A. & Wentrup, C., 1996).

  • Synthesis of 1,3-alt-thiacalix[4]mono(crown) Ethers : 1,14-diiodo-3,6,9,12-tetraoxatetradecane, a related compound, is used in the synthesis of these ethers, which have alkali cation extraction abilities, as found in "Synthesis and alkali cation extraction ability of 1,3-alt-thiacalix[4]mono(crown) ethers" by Grün, A., Csókai, V., Parlagh, G., & Bitter, I. (2002) in Tetrahedron Letters (Grün, A., Csókai, V., Parlagh, G., & Bitter, I., 2002).

  • Chemical Reactions Involving Alkynes and Nitriles : The synthesized 1,14-Diazido-3,6,9,12-tetraoxatetradecane is used in reactions with alkynes and nitriles, leading to complexes with triazolate ligands, as mentioned in "1,3-Dipolar cycloadditions of ruthenium(II) azido complexes with alkynes and nitriles" by Miguel-Fernández, S., Martínez de Salinas, S., Díez, J., Gamasa, M., & Lastra, E. (2013) in Inorganic Chemistry (Miguel-Fernández, S., Martínez de Salinas, S., Díez, J., Gamasa, M., & Lastra, E., 2013).

  • Synthesis of Stable Tetraazido-Substituted 2-Tetrazene : This application is noted in the research titled "Synthesis of a Tetraazido-Substituted 2-Tetrazene from 1,5-Cyclooctadiene and Iodine Azide" by Rose, B., Schollmeyer, D., & Meier, H. (1997) in Liebigs Annalen (Rose, B., Schollmeyer, D., & Meier, H., 1997).

Safety And Hazards

When handling 1,14-Diazido-3,6,9,12-tetraoxatetradecane, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

1,14-Diazido-3,6,9,12-tetraoxatetradecane has potential applications in the preparation of fluorescent polymer particles via enzymatic miniemulsion polymerization and copper (I) catalyzed click reaction approach . Its use as a building block for the synthesis of other compounds suggests it may have further applications in chemical synthesis .

properties

IUPAC Name

1-azido-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4/c11-15-13-1-3-17-5-7-19-9-10-20-8-6-18-4-2-14-16-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEOEACEOUNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650301
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,14-Diazido-3,6,9,12-tetraoxatetradecane

CAS RN

182760-73-2
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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